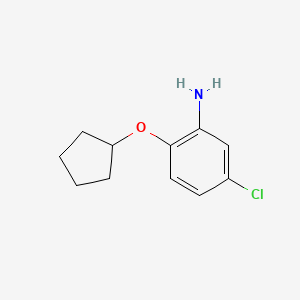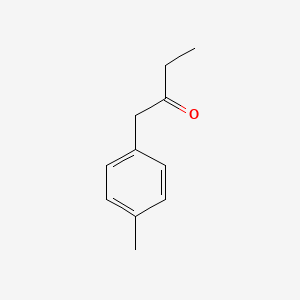
1-(2-Chloroquinolin-3-yl)ethanone
Übersicht
Beschreibung
“1-(2-Chloroquinolin-3-yl)ethanone” is a chemical compound that is part of the quinoline family . Quinoline derivatives are known to have interesting biological properties ranging from microbial activity to cytotoxicity .
Synthesis Analysis
The synthesis of “this compound” involves an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is derived from its synthesis process. The compound is formed through the O-alkylation of amides by heteroalkyl halides .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-diabetic Properties
1-(2-Chloroquinolin-3-yl)ethanone, as part of novel chloroquinoline derivatives, has been explored for its potential in treating high glucose levels in the human body. These compounds exhibit significant antioxidant activity, which is crucial in managing diabetes. Molecular docking studies further suggest their potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein associated with diabetes management (Murugavel et al., 2017).
Structural and Vibrational Spectroscopic Studies
The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) has been synthesized and examined through various structural and vibrational spectroscopic studies. These studies, including single crystal X-ray diffraction and NMR spectral analysis, provide deep insights into the molecular structure and characteristics of the compound (Murugavel et al., 2016).
Anticancer Screening
Certain derivatives of chloroquinoline have shown promise in anticancer screening. Specifically, these compounds have been evaluated for their efficacy against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, suggesting their potential role in cancer management (Aboul-Enein et al., 2017).
Synthesis Techniques and Applications
There have been significant advancements in synthesizing various derivatives of chloroquinoline, including this compound. These techniques focus on efficient and innovative approaches to create these compounds, which can be utilized in various pharmaceutical and chemical applications (Walter, 1994).
Antituberculosis and Cytotoxicity Studies
Research has been conducted on 3-heteroarylthioquinoline derivatives synthesized from 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone and similar compounds, demonstrating significant in vitro activity against Mycobacterium tuberculosis. These compounds also displayed negligible cytotoxic effects against mouse fibroblasts, indicating their potential therapeutic applications (Chitra et al., 2011).
Antimicrobial Properties
Certain derivatives of chloroquinoline, synthesized through innovative methods, have been studied for their antimicrobial properties. These studies focus on evaluating the efficacy of these compounds against various bacteria and fungi, contributing to the development of new antimicrobial agents (Arsanious et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-chloroquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCAAPUPTPBSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


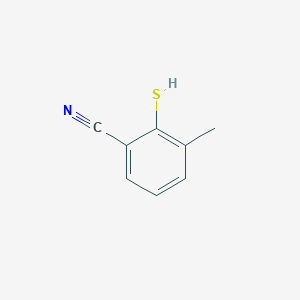
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B3389864.png)
![1-benzyl-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B3389872.png)
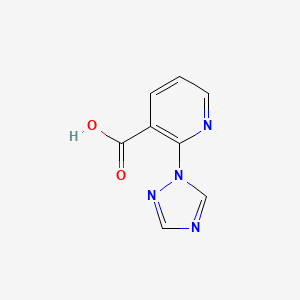


![3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid](/img/structure/B3389894.png)
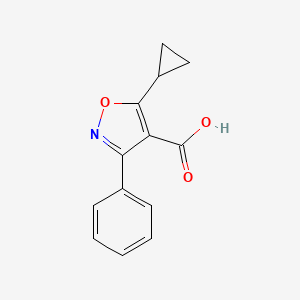
![5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol](/img/structure/B3389897.png)
![6-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B3389902.png)


